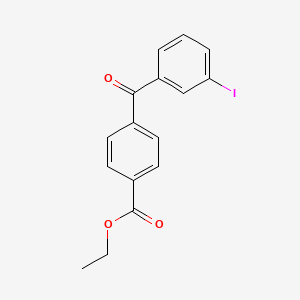

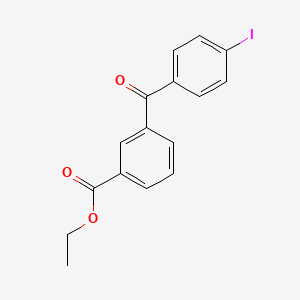

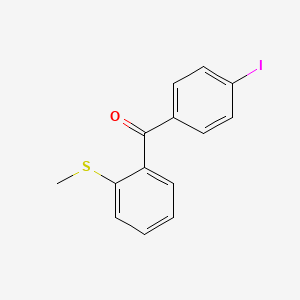

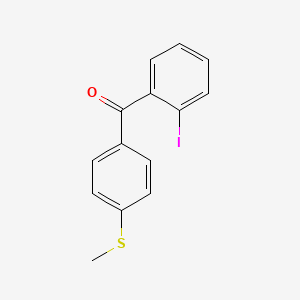

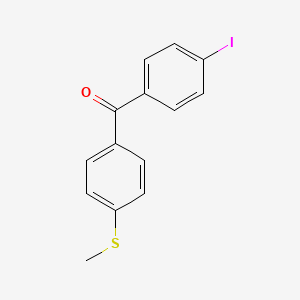

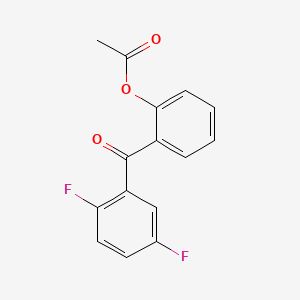

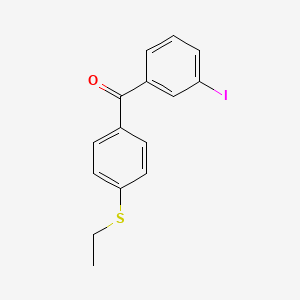

4-(Ethylthio)-3'-iodobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants, reagents, and conditions.Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and others.Scientific Research Applications

Application in Biosensor Development

The development of biosensors is one of the applications of 4-(Ethylthio)-3'-iodobenzophenone. A study by García-Guzmán et al. (2018) demonstrates the use of Poly(3,4-ethylenedioxythiophene)-Tyrosinase/Sonogel-Carbon electrodes in analyzing beers and wines, where the use of such compounds in the electrode material enhances the biosensor's efficiency (García-Guzmán et al., 2018).

Synthesis of Derivatives and Complex Compounds

Shatirova & Nagieva (2020) explored the reactions of 4-[(4-formylphenoxy)methyl] derivatives of ethyl 6-alkyl(phenyl)-substituted nicotinates, which is relevant to the study of 4-(Ethylthio)-3'-iodobenzophenone due to the similarity in chemical structure and potential reactions (Shatirova & Nagieva, 2020).

Unique Properties and Reactions

Nakayama et al. (1998) discussed the synthesis and unique properties of a compound related to 4-(Ethylthio)-3'-iodobenzophenone, providing insights into the behavior and potential applications of such compounds in various chemical reactions (Nakayama et al., 1998).

Fluorescence Derivatization in Chromatography

Nohta et al. (1994) investigated 2-Amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This research offers insights into the application of similar compounds in analytical chemistry and chromatography (Nohta et al., 1994).

Antimicrobial Activity

Vinusha et al. (2015) explored the antimicrobial activities of compounds related to 4-(Ethylthio)-3'-iodobenzophenone, which could have implications in pharmaceutical and medical research (Vinusha et al., 2015).

Infrared Fluorescence for Biothiol Imaging

Zhang et al. (2016) studied the near-infrared fluorescence of π-conjugation extended benzothiazole derivatives for biothiol imaging in living cells. This research provides insights into the use of similar compounds in biological imaging and diagnostics (Zhang et al., 2016).

Application in Organic Solar Cells

Tan et al. (2016) demonstrated the use of related compounds in enhancing the efficiency of organic solar cells. This application showcases the potential of 4-(Ethylthio)-3'-iodobenzophenone in renewable energy technologies (Tan et al., 2016).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and necessary precautions for handling and storage.

Future Directions

Future directions could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.

Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!

properties

IUPAC Name |

(4-ethylsulfanylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXVLQXCOZZTKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257141 |

Source

|

| Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-3'-iodobenzophenone | |

CAS RN |

951885-53-3 |

Source

|

| Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethylthio)phenyl](3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.